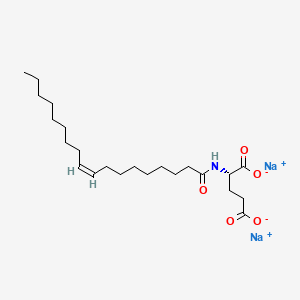

Disodium oleoyl glutamate

Description

Properties

CAS No. |

37869-31-1 |

|---|---|

Molecular Formula |

C23H39NNa2O5 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

disodium;(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioate |

InChI |

InChI=1S/C23H41NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9-;;/t20-;;/m0../s1 |

InChI Key |

QENOTGBBQYPADP-JQAQOPMLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Disodium Oleoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium oleoyl glutamate is an anionic surfactant belonging to the N-acyl amino acid family, valued for its mildness, biodegradability, and excellent foaming properties. These characteristics make it a desirable ingredient in a variety of applications, from personal care products to potential roles in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on the widely employed Schotten-Baumann reaction. Detailed experimental protocols, methods for purification, and analytical techniques for characterization are presented. Furthermore, this guide explores the broader context of N-acyl amino acids' interaction with cellular signaling pathways, offering insights into their potential biological activities.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of N-acyl amino acids, including this compound, is the Schotten-Baumann reaction. This reaction involves the acylation of an amino acid with an acyl chloride in the presence of a base.

Chemical Reaction

The synthesis proceeds via the nucleophilic attack of the amino group of monosodium glutamate on the electrophilic carbonyl carbon of oleoyl chloride. The reaction is carried out in an aqueous alkaline solution to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino acid.

Reaction:

Oleoyl Chloride + Monosodium Glutamate → N-Oleoyl-L-Glutamic Acid (intermediate)

N-Oleoyl-L-Glutamic Acid + 2 NaOH → this compound + 2 H₂O

Experimental Protocol: Schotten-Baumann Reaction

This protocol is a synthesized methodology based on established principles for the synthesis of N-acyl amino acids.

Materials:

-

Monosodium glutamate (MSG)

-

Oleoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone

-

Deionized water

Equipment:

-

Jacketed glass reactor with overhead stirrer, dropping funnel, and pH probe

-

Temperature controller

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of the Glutamate Solution: Prepare an aqueous solution of monosodium glutamate (e.g., 25% w/v) in a jacketed glass reactor.

-

pH and Temperature Adjustment: Cool the solution to approximately 20°C and adjust the pH to a range of 10-12 using a 30% (w/v) sodium hydroxide solution.[1]

-

Addition of Oleoyl Chloride: Slowly add oleoyl chloride to the stirred glutamate solution from a dropping funnel. The molar ratio of oleoyl chloride to monosodium glutamate is a critical parameter and is typically around 0.9:1 to ensure complete reaction of the acyl chloride.

-

pH Control: Throughout the addition of oleoyl chloride, maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of a 30% sodium hydroxide solution.[1] This is crucial to neutralize the HCl formed and to keep the amino group of glutamate deprotonated.

-

Reaction Completion: After the complete addition of oleoyl chloride, continue stirring the mixture at 25-30°C for approximately 1-2 hours to ensure the reaction goes to completion.[1]

-

Monitoring the Reaction: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting materials.

Purification of this compound

The purification process is critical to remove unreacted starting materials, byproducts such as oleic acid (from hydrolysis of oleoyl chloride), and excess salts.

Purification Protocol

-

Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid with vigorous stirring to lower the pH to approximately 2-3. This protonates the carboxyl groups of the N-oleoyl-L-glutamic acid, causing it to precipitate out of the aqueous solution.

-

Isolation of the Intermediate: Isolate the precipitated N-oleoyl-L-glutamic acid by filtration.

-

Washing: Wash the collected solid with cold deionized water to remove residual salts and water-soluble impurities.

-

Recrystallization (Optional): For higher purity, the crude N-oleoyl-L-glutamic acid can be recrystallized from a suitable solvent system, such as an acetone-water mixture.

-

Formation of the Disodium Salt: Suspend the purified N-oleoyl-L-glutamic acid in deionized water. Carefully add a sodium hydroxide solution (e.g., 1 M) with stirring until the solid completely dissolves and the pH of the solution reaches a stable value between 8 and 9. This indicates the formation of the disodium salt.

-

Drying: The final product can be obtained as a solid by lyophilization (freeze-drying) or spray drying of the aqueous solution.

Quantitative Data

The yield and purity of the final product are dependent on the precise control of reaction conditions.

| Parameter | Typical Value | Method of Determination |

| Conversion Rate (based on acyl chloride) | 80-90% | HPLC analysis of the reaction mixture for residual oleoyl chloride or oleic acid.[1] |

| Isolated Yield | 75-85% | Gravimetric analysis after purification and drying. |

| Purity | >95% | HPLC, NMR Spectroscopy. |

| Free Oleic Acid Content | <2% | HPLC analysis of the final product.[1] |

| Sodium Chloride Content | <0.5% | Ion chromatography or titration. |

Analytical Characterization

A combination of analytical techniques is used to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities like free oleic acid. | A main peak corresponding to this compound with retention time distinct from starting materials and byproducts. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Characteristic peaks for amide C=O stretch (around 1640 cm⁻¹), carboxylate O-H stretch (broad, around 3000 cm⁻¹), and alkyl C-H stretches (around 2850-2950 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | ¹H NMR will show signals for the olefinic protons of the oleoyl chain, the α-proton of the glutamate backbone, and the methylene protons of both the acyl chain and glutamate. ¹³C NMR will show characteristic signals for the carbonyl carbons of the amide and carboxylates, and the olefinic carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum will show the molecular ion peak corresponding to the N-oleoyl-L-glutamic acid anion. |

Visualization of Synthesis Workflow and Potential Signaling Pathway Interaction

Synthesis and Purification Workflow

References

Chemical and physical properties of disodium oleoyl glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium Oleoyl Glutamate is an anionic surfactant belonging to the acyl glutamate family, a class of mild, biodegradable surfactants derived from amino acids. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its synthesis, and key performance characteristics such as solubility, surface activity, and critical micelle concentration (CMC). Detailed experimental protocols for the characterization of these properties are provided. The potential applications of this compound in pharmaceutical formulations and drug delivery systems are also discussed, highlighting its role as a gentle and effective excipient.

Chemical Properties

This compound is the disodium salt of N-oleoyl-L-glutamic acid. It consists of a hydrophilic head group derived from glutamic acid, an amino acid, and a hydrophobic tail derived from oleic acid, a monounsaturated fatty acid. This amphiphilic structure is responsible for its surface-active properties.

Table 1: Chemical Identification of this compound

| Property | Value |

| Chemical Name | Disodium (2S)-2-(octadec-9-enoylamino)pentanedioate |

| INCI Name | This compound |

| CAS Number | Not explicitly assigned, often included under broader acyl glutamate categories. |

| Molecular Formula | C₂₃H₃₉NNa₂O₅ |

| Molecular Weight | 467.54 g/mol (calculated) |

Chemical Structure:

The chemical structure of this compound consists of the glutamic acid backbone with its two carboxylic acid groups in their salt form (disodium), and the oleoyl group attached to the amine group of the glutamic acid via an amide bond.

Physical Properties

The physical properties of this compound are largely influenced by its long, unsaturated oleoyl chain and the presence of two carboxylate groups in its hydrophilic head. These properties are critical for its function in various applications.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Expected to be a white to off-white powder or solid. |

| Solubility | Expected to be soluble in water.[1] |

| Surface Tension | Expected to significantly reduce the surface tension of water. |

| Critical Micelle Concentration (CMC) | Expected to have a low CMC, indicating high surface activity.[1] |

| HLB Value | Expected to be in the range typical for oil-in-water emulsifiers. |

| pKa | The glutamic acid head group has two pKa values, approximately 2.1 and 4.5.[2] |

Synthesis

This compound is typically synthesized via the Schotten-Baumann reaction. This process involves the acylation of the amino group of L-glutamic acid with oleoyl chloride in an aqueous alkaline solution.

A general synthesis protocol is as follows:

-

L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide to form disodium glutamate.

-

The solution is cooled, and oleoyl chloride is slowly added while maintaining the pH of the reaction mixture with the addition of more sodium hydroxide solution.

-

The reaction is stirred until completion, typically monitored by the disappearance of the oleoyl chloride.

-

The final product, this compound, can be isolated by precipitation or other purification methods.

Experimental Protocols

The following are detailed methodologies for characterizing the key properties of this compound.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, up to the point of the Critical Micelle Concentration (CMC). Above the CMC, the surface tension remains relatively constant as surfactant molecules aggregate to form micelles in the bulk solution. Tensiometry is the standard method for these measurements.

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in deionized water of a known high concentration.

-

Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Record the surface tension value for each concentration.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph.

Solubility Assessment

Principle: The solubility of this compound in various solvents can be determined by preparing saturated solutions and quantifying the amount of dissolved solute.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibrate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Centrifuge the saturated solution to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant to a suitable concentration and quantify the amount of dissolved this compound using a suitable analytical technique (e.g., UV-Vis spectroscopy if a chromophore is present or can be derivatized, or HPLC).

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

Applications in Drug Development

Due to its mildness, biodegradability, and excellent surfactant properties, this compound is a promising excipient in pharmaceutical formulations.[1]

-

Emulsifier: Its ability to lower interfacial tension makes it an effective emulsifier for creating stable oil-in-water emulsions for topical and parenteral drug delivery systems.

-

Solubilizing Agent: It can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.

-

Wetting Agent: In solid dosage forms, it can act as a wetting agent to facilitate the dissolution of the drug.

-

Gentle Cleansing Agent: In medicated cleansers and shampoos, it provides a gentle cleansing action, which is beneficial for sensitive skin conditions.

The use of amino acid-based surfactants like this compound is in line with the growing demand for biocompatible and sustainable excipients in the pharmaceutical industry.

Signaling Pathways

As a surfactant, the primary mechanism of action of this compound in formulations is based on its physical and chemical properties at interfaces, rather than interaction with specific biological signaling pathways. Its role in drug delivery is to facilitate the transport of active ingredients to their site of action by improving the physical characteristics of the formulation. There is no current evidence to suggest that this compound directly modulates specific cellular signaling pathways in the manner of a pharmacologically active molecule.

Conclusion

This compound is a versatile and promising amino acid-based surfactant with a favorable safety and environmental profile. Its chemical and physical properties make it a valuable excipient for a wide range of pharmaceutical applications, particularly in formulations requiring mildness and effective surface activity. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and similar surfactants for research and development purposes. Further investigation into its specific performance in various drug delivery systems is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Mechanism of Action of Disodium Oleoyl Glutamate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium oleoyl glutamate is an anionic surfactant belonging to the acyl glutamate class of compounds. Synthesized from oleic acid, a monounsaturated omega-9 fatty acid, and glutamic acid, a naturally occurring amino acid, this surfactant is recognized for its mildness, biodegradability, and excellent performance in various formulations. Its unique structure, featuring a lipophilic oleoyl tail and a hydrophilic glutamate headgroup, imparts a favorable combination of surface activity, emulsifying capabilities, and biocompatibility. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its physicochemical properties, synthesis, and its role in enhancing the permeability of biological membranes, a key consideration in drug delivery.

Physicochemical Properties

The surfactant properties of this compound are dictated by its amphiphilic nature, which enables it to reduce surface and interfacial tension. While specific quantitative data for this compound is not extensively available in public literature, the properties can be inferred from closely related long-chain acyl glutamates.

Table 1: Physicochemical Properties of Acyl Glutamate Surfactants

| Property | Value (for related long-chain acyl glutamates) | Significance |

| Critical Micelle Concentration (CMC) | 0.1 - 0.5 g/L | The concentration at which surfactant monomers self-assemble into micelles. A low CMC indicates high efficiency. |

| Surface Tension at CMC | 25 - 35 mN/m | The minimum surface tension achieved, indicating the surfactant's ability to reduce the surface tension of water. |

| Hydrophilic-Lipophilic Balance (HLB) | ~12-16 (Estimated) | Predicts the surfactant's preference for water or oil phases, suggesting it is a good oil-in-water emulsifier. |

| Appearance | White to off-white powder or liquid | |

| Solubility | Soluble in water |

Note: The values presented are estimations based on data for similar long-chain acyl glutamates, such as sodium cocoyl glutamate and sodium lauroyl glutamate, due to the limited availability of specific data for this compound.

Mechanism of Surfactant Action

The primary mechanism of action of this compound as a surfactant is its ability to adsorb at interfaces (e.g., air-water, oil-water) and lower the interfacial tension. This is a direct consequence of its amphiphilic structure.

Micelle Formation

In aqueous solutions, at concentrations below the Critical Micelle Concentration (CMC), this compound exists as individual molecules (monomers). As the concentration increases and reaches the CMC, the monomers spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic oleoyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic glutamate headgroups are exposed to the water. This process is entropically driven and is fundamental to the surfactant's detergency and solubilization properties.

Figure 1: Micelle formation of this compound.

Emulsification

This compound is an effective emulsifier, particularly for oil-in-water (O/W) emulsions.[1] When oil and water are mixed, the surfactant molecules orient themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the aqueous phase. This creates a protective layer around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. A detailed protocol for the synthesis of sodium oleoyl glutamate is described in patent literature and can be adapted as follows:

Materials:

-

Sodium glutamate

-

Oleoyl chloride

-

Sodium hydroxide (30% solution)

-

Deionized water

-

Organic solvent (e.g., acetone, optional)

Procedure:

-

Prepare an aqueous solution of sodium glutamate. The concentration can be adjusted, for example, to 25%.

-

Cool the sodium glutamate solution to a controlled temperature, typically between 15°C and 30°C.

-

Slowly add oleoyl chloride to the stirred sodium glutamate solution.

-

Simultaneously, add a 30% sodium hydroxide solution to maintain the pH of the reaction mixture between 10 and 11.

-

After the addition of oleoyl chloride is complete, continue stirring the mixture for a specified period, for example, 1 hour, while maintaining the temperature.

-

The resulting product, sodium oleoyl glutamate, can then be purified by methods such as crystallization or chromatography.

-

To obtain the disodium salt, the pH can be further adjusted with sodium hydroxide.

Figure 2: Workflow for the synthesis of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common and straightforward method is surface tensiometry.

Equipment:

-

Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, starting from a very low concentration and incrementally increasing it to a point expected to be above the CMC.

-

Measure the surface tension of each solution using the tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Mechanism of Action in Drug Delivery: Skin Permeation Enhancement

For drug development professionals, a key application of surfactants like this compound is their ability to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across biological membranes, particularly the skin. The unsaturated oleoyl chain plays a significant role in this process.

The primary barrier of the skin is the stratum corneum, which consists of corneocytes embedded in a lipid matrix. The mechanism by which unsaturated surfactants like this compound enhance skin permeability is believed to involve the disruption of the highly ordered structure of the stratum corneum lipids.

The "kink" in the oleoyl chain, due to the cis-double bond, creates a steric hindrance that perturbs the tight packing of the intercellular lipids. This leads to an increase in the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through. Additionally, the surfactant may interact with the keratin proteins in the corneocytes, further contributing to the disruption of the skin barrier.

Figure 3: Mechanism of skin permeation enhancement.

Conclusion

This compound is a versatile and mild surfactant with significant potential in various applications, including cosmetics and pharmaceuticals. Its mechanism of action is rooted in its amphiphilic nature, enabling it to reduce surface tension, form micelles, and stabilize emulsions. For drug development, its ability to enhance skin permeability by disrupting the stratum corneum lipids makes it a valuable excipient for transdermal drug delivery systems. Further research to obtain specific quantitative data for the oleoyl derivative will be beneficial for optimizing its use in advanced formulations.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Disodium Oleoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic amino acid surfactant, disodium oleoyl glutamate. Due to the limited direct experimental data for this specific surfactant, this guide synthesizes information from closely related acyl glutamate surfactants to provide a thorough understanding of its expected physicochemical properties and the methodologies for their determination.

Introduction to this compound and its CMC

This compound is an anionic surfactant derived from L-glutamic acid and oleic acid, a monounsaturated omega-9 fatty acid. Its amphiphilic nature, possessing a hydrophilic glutamate headgroup and a long, hydrophobic oleoyl tail, allows it to self-assemble in solution to form micelles. The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which these micellar aggregates begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules arrange themselves into micelles.[1]

The determination of the CMC is crucial for various applications in drug development, including solubilization of poorly soluble drugs, formation of stable emulsions and foams, and the development of novel drug delivery systems.

Quantitative Data on the CMC of Acyl Glutamate Surfactants

Below is a summary of CMC values for various disodium acyl glutamate surfactants. This data is compiled from multiple sources and presented to illustrate the relationship between alkyl chain length and CMC.

| Surfactant | Alkyl Chain | Chemical Formula of Acyl Chain | CMC (g/L) | Molar Mass ( g/mol ) | CMC (mM) |

| Disodium Cocoyl Glutamate | C8-C18 (mixture) | N/A | ~0.4 | ~357 (average) | ~1.12 |

| Disodium Lauroyl Glutamate | C12 | C12H23O | 0.4 | 371.4 | 1.08 |

| Disodium Myristoyl Glutamate | C14 | C14H27O | N/A | 399.5 | N/A |

| This compound (Expected) | C18:1 | C18H33O | < 0.4 | 451.6 | < 0.89 |

| Disodium Stearoyl Glutamate | C18 | C18H35O | N/A | 453.6 | N/A |

Note: The CMC value for disodium cocoyl glutamate is an approximation as "cocoyl" refers to a mixture of fatty acids derived from coconut oil. The expected CMC for this compound is predicted to be lower than that of its shorter-chain counterparts due to its longer hydrophobic tail. The presence of a double bond in the oleoyl chain may slightly increase its CMC compared to the saturated stearoyl (C18) analogue.

Experimental Protocols for CMC Determination

The CMC of surfactants like this compound can be determined using several established experimental techniques. The most common methods rely on detecting the sharp change in a physicochemical property of the surfactant solution at the point of micelle formation.

Surface Tension Method

This is considered a standard and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.[5] The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct break.[4]

Detailed Methodology:

-

Preparation of Surfactant Solutions: Prepare a stock solution of this compound in deionized water. From this stock solution, prepare a series of dilutions covering a concentration range both below and above the expected CMC.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[6]

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the deionized water as a baseline.

-

Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow the system to equilibrate before each reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[7]

-

Conductivity Method

This method is particularly suitable for ionic surfactants like this compound.[8]

Principle: The electrical conductivity of an ionic surfactant solution increases linearly with concentration below the CMC, as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions and their counter-ions, leading to a less significant increase in the number of effective charge carriers.[8] The CMC is determined as the point where the slope of the conductivity versus concentration plot changes.[9]

Detailed Methodology:

-

Preparation of Surfactant Solutions: As with the surface tension method, prepare a series of aqueous solutions of this compound of varying concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a suitable conductivity cell.

-

Measurement:

-

Measure the conductivity of the deionized water.

-

Measure the conductivity of each surfactant solution, starting from the lowest concentration.

-

Ensure the conductivity cell is rinsed with the solution to be measured before taking a reading.

-

Maintain a constant temperature throughout the experiment, as conductivity is temperature-dependent.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) on the y-axis against the surfactant concentration on the x-axis.

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is the concentration at the intersection of these two lines.

-

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of micelles.[10]

Principle: A hydrophobic fluorescent probe, such as pyrene, is used. In a polar environment like water (below the CMC), the fluorescence emission spectrum of pyrene has certain characteristics. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the ratio of the intensities of certain vibronic bands (I1/I3 ratio).[11] The CMC is determined by plotting this fluorescence property against the surfactant concentration and identifying the inflection point.[12]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or ethanol).

-

Prepare a series of surfactant solutions in deionized water.

-

Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid altering the micellization process.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength appropriate for the chosen probe (e.g., around 335 nm for pyrene).

-

Record the fluorescence emission spectrum for each sample.

-

Extract the intensities of the relevant emission peaks (e.g., the first and third vibronic peaks for pyrene).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (e.g., I1/I3 for pyrene).

-

Plot this ratio as a function of the surfactant concentration.

-

The plot will typically show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

-

Visualizations

Micelle Formation

The following diagram illustrates the fundamental principle of micelle formation by an anionic surfactant like this compound.

Caption: Principle of micelle formation for an anionic surfactant.

Experimental Workflow for CMC Determination by Surface Tensiometry

The diagram below outlines a typical experimental workflow for determining the CMC using the surface tension method.

Caption: Experimental workflow for CMC determination by surface tensiometry.

Conclusion

While a definitive Critical Micelle Concentration for this compound is not prominently reported, this guide provides a robust framework for its estimation and experimental determination. Based on the properties of analogous acyl glutamate surfactants, it is expected to have a low CMC, making it an efficient surfactant for various applications in pharmaceutical sciences. The detailed experimental protocols provided herein offer a practical guide for researchers to accurately measure this crucial parameter. The understanding and determination of the CMC are essential for harnessing the full potential of this compound in advanced drug formulation and delivery.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrophobic study of increasing alkyl chain length of platinum surfactant complexes: synthesis, characterization, micellization, thermodynamics, thermogravimetrics and surface morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. One Part of Chemistry: Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method [1chemistry.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. usc.gal [usc.gal]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Disodium Oleoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of disodium oleoyl glutamate, an anionic surfactant of increasing interest in the pharmaceutical and cosmetic industries. Due to its mildness, biodegradability, and emulsifying properties, understanding its behavior in various solvents is critical for formulation development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is an acyl glutamate surfactant derived from oleic acid (a C18:1 fatty acid) and glutamic acid, a naturally occurring amino acid. Its amphiphilic nature, possessing a long hydrophobic oleoyl tail and a hydrophilic glutamate headgroup, dictates its solubility and interfacial activity. It is primarily utilized as a gentle cleanser and an effective oil-in-water (O/W) emulsifier in a variety of formulations. The solubility of this compound is significantly influenced by factors such as the solvent's polarity, pH, and temperature.

Solubility of this compound in Various Solvents

Disclaimer: The quantitative data in the table below are estimations based on the solubility of structurally similar compounds and the general principles of surfactant chemistry. Experimental verification is highly recommended for specific formulation requirements.

| Solvent | Solvent Type | Temperature (°C) | Estimated Solubility ( g/100 mL) |

| Water | Polar Protic | 25 | > 10 (freely soluble) |

| Ethanol | Polar Protic | 25 | 1 - 10 (soluble) |

| Methanol | Polar Protic | 25 | 1 - 10 (soluble) |

| Propylene Glycol | Polar Protic | 25 | 1 - 10 (soluble) |

| Glycerin | Polar Protic | 25 | > 10 (freely soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 10 (freely soluble)[1] |

| Acetone | Polar Aprotic | 25 | < 0.1 (insoluble) |

| Ethyl Acetate | Polar Aprotic | 25 | < 0.1 (insoluble) |

| Chloroform | Non-polar | 25 | < 0.1 (insoluble) |

| Toluene | Non-polar | 25 | < 0.1 (insoluble) |

| Hexane | Non-polar | 25 | < 0.1 (insoluble) |

| Mineral Oil | Non-polar | 25 | < 0.1 (insoluble) |

Experimental Protocol for Determining the Solubility of this compound

To obtain precise solubility data for this compound in a specific solvent, a standardized experimental protocol is essential. The following outlines a general method for determining solubility, which can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or an Evaporative Light Scattering Detector (ELSD)

-

Vials for sample analysis

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification of Dissolved Solute:

-

Analyze the diluted samples using a validated HPLC method.

-

HPLC-UV Method (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) may be effective.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength where the oleoyl group shows some absorbance (e.g., around 205-215 nm). A more universal detector like ELSD is often preferred for surfactants.

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in public literature, a strong qualitative understanding and a robust experimental framework for its determination are available. This guide provides an inferred solubility profile based on related compounds and a detailed protocol for researchers to establish precise solubility data tailored to their specific formulation needs. The provided workflow diagram offers a clear visual representation of the necessary experimental steps. For professionals in drug development and cosmetic science, a thorough understanding and experimental determination of this compound's solubility are crucial for optimizing product performance, stability, and efficacy.

References

A Technical Guide to the Thermostability and pH Stability of Disodium Oleoyl Glutamate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the thermostability and pH stability of disodium oleoyl glutamate solutions. This compound is an amino acid-based surfactant valued for its mildness, biodegradability, and performance in pharmaceutical and cosmetic formulations. Understanding its stability profile is critical for ensuring product quality, efficacy, and shelf-life. This document outlines the primary degradation pathways, presents available stability data for related compounds, and offers detailed experimental protocols for researchers to conduct their own stability assessments.

Introduction to N-Acyl Glutamate Stability

N-acyl glutamates, including this compound, are anionic surfactants synthesized from glutamic acid and a fatty acid. Their stability is primarily influenced by the chemical integrity of two key structural features: the amide linkage connecting the oleoyl group to the glutamate headgroup, and the glutamic acid headgroup itself. The unsaturated nature of the oleoyl tail also introduces a potential site for oxidative degradation.

The primary degradation pathways for N-acyl glutamates are:

-

Hydrolysis of the Amide Bond: This can occur under both acidic and alkaline conditions, breaking the surfactant molecule into oleic acid and glutamic acid.[1][][3]

-

Cyclization of the Glutamate Headgroup: Under thermal stress and/or acidic conditions, the glutamic acid moiety can undergo intramolecular cyclization to form pyroglutamic acid.[4][5][6][7]

-

Oxidation of the Oleoyl Chain: The double bond in the oleoyl group is susceptible to oxidation, which can lead to the formation of various degradation products and impact the surfactant's properties.

pH Stability of this compound Solutions

The pH of a formulation is a critical parameter affecting the stability of this compound. The amide bond is susceptible to hydrolysis, with the rate being dependent on the pH.

Degradation under Acidic Conditions

In acidic environments, the amide linkage of N-acyl amino acids can undergo hydrolysis.[1][] For N-acyl glutamates, this would result in the formation of oleic acid and glutamic acid. Furthermore, the glutamic acid degradation product can then undergo intramolecular cyclization to form pyroglutamic acid, especially at elevated temperatures.[8]

Degradation under Alkaline Conditions

Alkaline conditions can also promote the hydrolysis of the amide bond.[3] For N-acyl glutamates, this would also yield oleate and glutamate. The degradation of certain amino acids, such as serine and threonine, is known to be more pronounced under alkaline conditions.[]

Optimal pH Range

For N-acyl glutamate and aspartate surfactants, some properties are optimized within specific pH ranges. For instance, foam stability has been observed to be better at a pH of 6 to 7, while emulsifying ability is improved at a pH of 8 to 10. This suggests that the overall performance and stability for a particular application will depend on the formulation's pH.

Thermostability of this compound Solutions

Elevated temperatures can accelerate the degradation of this compound through several mechanisms.

Thermal Degradation Pathways

The primary thermal degradation pathway for the glutamate portion of the molecule is the conversion to pyroglutamic acid.[4][5][6][7] Studies on glutamic acid and its salts have shown this cyclization reaction occurs at elevated temperatures.[7] A study on N-acetyl-L-glutamine under harsh conditions (pH <3, 100°C) identified glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid as decomposition products, indicating the susceptibility of the glutamate headgroup to degradation.[8]

Influence of the Oleoyl Chain

The nature of the acyl chain influences the physicochemical properties of N-acyl amino acids.[9] While specific quantitative data on how the oleoyl group affects the thermostability of the amide bond is not available, it is a factor to consider in stability studies.

Quantitative Stability Data

Specific quantitative stability data, such as degradation kinetics and half-life at various temperatures and pH values for this compound, is not extensively available in the public domain. The following table summarizes qualitative stability information for related N-acyl amino acid surfactants.

| Surfactant Class | Stress Condition | Primary Degradation Pathway | Potential Degradation Products |

| N-Acyl Amino Acids | Acidic pH | Amide Hydrolysis | Fatty Acid, Amino Acid |

| N-Acyl Amino Acids | Alkaline pH | Amide Hydrolysis | Fatty Acid, Amino Acid |

| N-Acyl Glutamates | Elevated Temperature, Acidic pH | Headgroup Cyclization | Pyroglutamic Acid |

| N-Acetyl-L-Glutamine | pH <3, 100°C | Multiple | Glutamine, Glutamic Acid, Pyroglutamic Acid, N-Acetylglutamic Acid, N-(2,6-dioxo-3-piperidinyl) acetamide |

Experimental Protocols for Stability Assessment

To address the lack of specific stability data, this section provides detailed experimental protocols based on the principles of forced degradation studies.[10][11][12] These protocols can be adapted to evaluate the thermostability and pH stability of this compound solutions.

Thermostability Testing Protocol

Objective: To evaluate the stability of a this compound solution under accelerated thermal stress.

Materials:

-

This compound solution of known concentration

-

Purified water (HPLC grade)

-

pH meter

-

Temperature-controlled ovens or water baths

-

Volumetric flasks and pipettes

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in purified water at a relevant concentration.

-

Stress Conditions: Aliquot the stock solution into sealed vials and expose them to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, 8, and 12 weeks). Include a control sample stored at a reference temperature (e.g., 4°C).

-

Time-Point Analysis: At each time point, withdraw samples from each temperature condition.

-

Sample Analysis:

-

Visually inspect for any changes in appearance (color, clarity).

-

Measure the pH of the solution.

-

Quantify the remaining this compound and any major degradation products (e.g., oleic acid, glutamic acid, pyroglutamic acid) using a validated stability-indicating HPLC-MS/MS method.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Calculate the degradation rate constants and estimate the shelf-life using appropriate kinetic models (e.g., Arrhenius equation).

pH Stability Testing Protocol

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

-

This compound solution

-

Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature chamber

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in each of the buffer solutions.

-

Incubation: Store the buffered solutions in sealed containers at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).

-

Time-Point Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Sample Analysis: Quantify the concentration of intact this compound and key degradation products using a validated HPLC-MS/MS method.

-

Data Analysis: Determine the degradation rate at each pH value by plotting the concentration of the surfactant against time. Construct a pH-rate profile to identify the pH of maximum stability.

Visualization of Pathways and Workflows

Proposed Degradation Pathways

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Testing

Caption: General workflow for thermostability and pH stability testing.

Conclusion

The stability of this compound is a multifaceted issue influenced by temperature, pH, and the inherent chemical structure of the molecule. The primary degradation routes are hydrolysis of the amide bond and cyclization of the glutamate headgroup to form pyroglutamic acid. While specific quantitative stability data for this compound is limited, the provided experimental protocols offer a robust framework for researchers to generate this critical information. By understanding and controlling the factors that affect its stability, formulators can ensure the development of safe, effective, and stable products.

References

- 1. science.gov [science.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. [PDF] New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination | Semantic Scholar [semanticscholar.org]

The Influence of Disodium Oleoyl Glutamate on Lipid Monolayers: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide explores the interaction of the anionic surfactant, disodium oleoyl glutamate, with lipid monolayers. Due to a lack of specific published quantitative data for this compound, this document will leverage data from closely related N-acyl amino acid surfactants to provide a representative understanding of the expected physicochemical interactions. The methodologies for key experimental techniques are detailed to facilitate further research in this area.

Introduction to Surfactant-Lipid Interactions

The interface between lipids and aqueous environments is fundamental to numerous biological and pharmaceutical systems. Surfactants, or surface-active agents, are amphiphilic molecules that can modulate the properties of these interfaces. Amino acid-based surfactants, such as this compound, are of particular interest due to their biocompatibility and mildness, making them suitable for applications in drug delivery and personal care products.[1][2] Understanding their interaction with lipid monolayers, which serve as a simplified model for cell membranes, is crucial for predicting their effects on biological systems.[3][4]

The interaction of a surfactant with a lipid monolayer can lead to several phenomena, including:

-

Adsorption and Insertion: The surfactant molecules may adsorb to the interface and insert themselves between the lipid molecules.

-

Changes in Monolayer Packing: The insertion of surfactant molecules can alter the packing density and fluidity of the lipid monolayer.

-

Phase Transitions: Surfactants can induce or shift phase transitions in the lipid monolayer, for example, from a liquid-condensed to a liquid-expanded phase.

-

Solubilization: At higher concentrations, surfactants can disrupt the monolayer and form mixed micelles, leading to the solubilization of the lipids.

Quantitative Analysis of N-Acyl Surfactant Interaction with Lipid Monolayers

The interaction between a surfactant and a lipid monolayer can be quantified using techniques such as Langmuir-Blodgett trough measurements, which generate surface pressure-area (π-A) isotherms. These isotherms provide information about the packing and phase behavior of the monolayer.

Table 1: Surface Pressure-Area Isotherm Data for an Anionic N-Acyl Amino Acid Surfactant Interacting with a DPPC Monolayer (Representative Data)

| Parameter | DPPC Monolayer | DPPC Monolayer with N-Acyl Surfactant |

| Lift-off Area (Ų/molecule) | ~90 | ~100 |

| Collapse Pressure (mN/m) | ~55 | ~45 |

| Area at Collapse (Ų/molecule) | ~40 | ~50 |

| Compressibility Modulus (mN/m) | High | Lower |

Note: This table presents representative data based on the expected behavior of an anionic N-acyl amino acid surfactant interacting with a DPPC monolayer. The actual values for this compound may vary.

The expected trend is an expansion of the monolayer in the presence of the surfactant, indicated by a larger lift-off area and area at collapse. This suggests that the surfactant molecules insert into the lipid monolayer, increasing the average area per molecule. The decrease in collapse pressure and compressibility modulus indicates a fluidization of the monolayer, making it more easily compressed and less stable at high surface pressures.

Experimental Protocols

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

The Langmuir-Blodgett (LB) trough is the primary instrument for studying the behavior of insoluble monolayers at an air-water interface.[5][6]

Methodology:

-

Trough Preparation: The LB trough is thoroughly cleaned with a suitable organic solvent (e.g., chloroform, ethanol) and then rinsed extensively with ultrapure water. The surface of the subphase (typically ultrapure water or a buffer solution) is cleaned by aspiration until the surface pressure remains at zero upon compression.

-

Lipid Spreading: A solution of the lipid (e.g., DPPC) in a volatile, water-immiscible solvent (e.g., chloroform) is carefully spread dropwise onto the subphase surface using a microsyringe. A period of 10-15 minutes is allowed for the solvent to evaporate completely.

-

Surfactant Introduction: The surfactant, this compound, can be introduced in two ways:

-

Mixed Monolayer: The surfactant is mixed with the lipid in the spreading solution before deposition on the subphase.

-

Subphase Injection: The surfactant is dissolved in the subphase before the lipid is spread, or it is injected into the subphase after the lipid monolayer has been formed.

-

-

Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate. The surface pressure is measured continuously as a function of the area per molecule using a Wilhelmy plate or a Langmuir sensor.[7][8] The resulting plot of surface pressure versus area per molecule is the π-A isotherm.

-

Data Analysis: The isotherm provides information on the phase behavior of the monolayer, including the lift-off area, collapse pressure, and compressibility modulus.[9]

Figure 1. Workflow for a Langmuir-Blodgett trough experiment.

Brewster Angle Microscopy (BAM)

BAM is a non-invasive imaging technique that allows for the visualization of monolayers at the air-water interface in real-time.[10][11][12] It provides information on the morphology, homogeneity, and phase transitions of the monolayer.

Methodology:

-

Monolayer Preparation: A lipid or lipid-surfactant monolayer is prepared on the subphase in a Langmuir trough as described in the previous section.

-

Imaging: P-polarized light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface).[10] At this angle, the reflectivity of the pure subphase is minimal, resulting in a dark background.

-

Image Formation: When a monolayer is present, it changes the local refractive index, causing an increase in reflectivity. The intensity of the reflected light is dependent on the thickness and refractive index of the monolayer.

-

Data Acquisition: Images of the monolayer are captured using a CCD camera as the monolayer is compressed or expanded. This allows for the visualization of domain formation, phase separation, and other morphological changes in real-time.[13]

Figure 2. Experimental workflow for Brewster Angle Microscopy.

Fluorescence Microscopy

Fluorescence microscopy is another powerful technique for visualizing lipid monolayers. It involves the use of fluorescent probes that partition preferentially into specific lipid phases.[1][14]

Methodology:

-

Probe Incorporation: A small amount (typically <1 mol%) of a fluorescent lipid probe is mixed with the lipid solution before spreading it on the subphase. The choice of probe depends on the desired information; for example, some probes prefer the liquid-expanded phase while others prefer the liquid-condensed phase.

-

Monolayer Preparation: The lipid-probe mixture is spread on the subphase in a Langmuir trough.

-

Excitation and Emission: The monolayer is illuminated with light of a specific wavelength to excite the fluorescent probe. The emitted fluorescence is then collected through a microscope objective and detected by a sensitive camera.

-

Image Analysis: The resulting images reveal the distribution of the fluorescent probe, providing a map of the different lipid phases within the monolayer. Changes in domain size, shape, and distribution can be observed as a function of surface pressure or time.[14]

Figure 3. Workflow for Fluorescence Microscopy of lipid monolayers.

Expected Molecular Interactions and Signaling Pathways

While this compound does not directly participate in signaling pathways in the same way as a ligand binding to a receptor, its interaction with the lipid monolayer can be considered a form of "physical signaling" that alters the properties of the membrane model.

The primary interaction is driven by the amphiphilic nature of the surfactant. The oleoyl tail, being hydrophobic, will seek to avoid the aqueous subphase and will intercalate with the hydrophobic tails of the lipid molecules. The glutamate headgroup, being hydrophilic and anionic, will remain in the aqueous phase, interacting with the polar headgroups of the lipids and water molecules.

This insertion disrupts the ordered packing of the lipid tails, leading to an increase in the fluidity and permeability of the monolayer. At a molecular level, this can be envisioned as the surfactant creating defects in the lipid packing, which can be a crucial factor in its mechanism of action in various applications.

Figure 4. Conceptual pathway of surfactant-monolayer interaction.

Conclusion

The interaction of this compound with lipid monolayers is a complex process that is expected to lead to the fluidization and expansion of the monolayer. While direct quantitative data for this specific surfactant is currently limited, the behavior of analogous N-acyl amino acid surfactants provides a strong predictive framework. The experimental protocols detailed in this guide offer a clear path for researchers to conduct their own investigations into this and similar systems. A thorough understanding of these interactions is paramount for the rational design of formulations in the pharmaceutical and personal care industries, where the modulation of lipid interfaces is a key determinant of product performance and biocompatibility.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sfu.ca [sfu.ca]

- 6. The Conventional Langmuir Trough Technique as a Convenient Means to Determine the Solubility of Sparingly Soluble Surface Active Molecules: Case Study Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biolinscientific.com [biolinscientific.com]

- 8. mdpi.com [mdpi.com]

- 9. Understanding the Functional Properties of Lipid Heterogeneity in Pulmonary Surfactant Monolayers at the Atomistic Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atascientific.com.au [atascientific.com.au]

- 11. biolinscientific.com [biolinscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for making and observing model lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Disodium Oleoyl Glutamate in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of the anionic, amino acid-based surfactant, Disodium Oleoyl Glutamate, for the extraction of membrane proteins. Due to the limited availability of published data on the specific application of this compound for proteomics, this guide presents a generalized framework based on established principles of membrane protein solubilization with anionic surfactants. The provided protocols are intended as a starting point for researchers and will require optimization for specific membrane proteins and downstream applications.

Introduction to this compound

This compound is an anionic surfactant derived from L-glutamic acid and oleic acid. As a member of the amino acid-based surfactant family, it possesses a biocompatible head group and a hydrophobic tail, making it a candidate for gentle and effective disruption of lipid bilayers to solubilize integral membrane proteins. Amino acid-based surfactants are known for their mildness and biodegradability. The "oleoyl" component indicates an 18-carbon chain with one point of unsaturation, which may offer different solubilization properties compared to its saturated or shorter-chain counterparts.

Key Potential Advantages:

-

Biocompatibility: The amino acid headgroup may offer a less denaturing environment for sensitive proteins.

-

Mildness: Potential for preserving the structural integrity and function of the target protein.

-

Anionic Nature: Can be effective in disrupting protein-lipid and protein-protein interactions.

Challenges:

-

Limited Characterization: Key physicochemical properties for proteomics applications, such as the Critical Micelle Concentration (CMC) and micelle size, are not well-documented in scientific literature. These parameters are crucial for designing effective extraction protocols and must be determined empirically.

Physicochemical Properties of Common Detergents for Membrane Protein Extraction

For context and as a starting point for optimization, the following table summarizes the properties of several commonly used detergents in membrane protein research. The properties of this compound would need to be determined experimentally.

| Detergent | Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |

| This compound | Anionic Amino Acid | Not Reported | Not Reported | Not Reported |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 | 18 | 62 |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | 50 | 98 |

| n-Octyl-β-D-glucoside (OG) | Non-ionic | 20-25 | 8 | 27-100 |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 | 91 | Not Reported |

| CHAPS | Zwitterionic | 8-10 | 6.15 | 10 |

| Fos-Choline-12 | Zwitterionic | 1.1 | 14.5 | 110 |

Experimental Protocols

Protocol for Determination of the Critical Micelle Concentration (CMC) of this compound

Objective: To determine the CMC of this compound, which is the concentration at which the surfactant molecules begin to form micelles. This is a critical parameter for designing solubilization experiments.

Methodology: A common method for CMC determination is using a fluorescent dye, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH), which exhibits a change in its fluorescence properties upon incorporation into the hydrophobic core of micelles.

Materials:

-

This compound

-

1,6-Diphenyl-1,3,5-hexatriene (DPH)

-

Spectrofluorometer

-

Appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., methanol) at a concentration of 1 mM.

-

Prepare a series of dilutions of this compound in the desired buffer, with concentrations ranging from a low (e.g., 0.01 mM) to a high (e.g., 50 mM) expected CMC value.

-

To each dilution of the surfactant, add DPH from the stock solution to a final concentration of 1 µM.

-

Incubate the samples at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, the excitation wavelength is typically around 355 nm and the emission wavelength is around 430 nm.

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

The CMC is identified as the point of inflection on the curve, where a sharp increase in fluorescence intensity is observed. This can be determined by finding the intersection of the two linear portions of the plot.

General Protocol for Membrane Protein Extraction using this compound

Objective: To solubilize a target membrane protein from a cell membrane preparation using this compound.

Materials:

-

Cell pellet or tissue sample expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5, supplemented with protease inhibitors)

-

This compound

-

Homogenizer (e.g., Dounce or sonicator)

-

Ultracentrifuge

-

Spectrophotometer for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Membrane Preparation:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a suitable method (e.g., Dounce homogenization, sonication, or French press).

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer. Repeat the ultracentrifugation step.

-

-

Solubilization:

-

Resuspend the washed membrane pellet in a small volume of Lysis Buffer.

-

Determine the total protein concentration of the membrane suspension using a BCA assay.

-

Based on the empirically determined CMC, prepare a stock solution of this compound.

-

Add the this compound stock solution to the membrane suspension to achieve a final concentration that is typically 2-5 times the CMC. The optimal detergent-to-protein ratio (w/w) often ranges from 2:1 to 10:1 and must be optimized.

-

Incubate the mixture on a rotator at 4°C for 1-2 hours. The optimal incubation time and temperature should be determined for each specific protein.

-

-

Isolation of Solubilized Proteins:

-

Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis of Extraction Efficiency:

-

Determine the protein concentration of the solubilized fraction.

-

Analyze the solubilized fraction and the unsolubilized pellet by SDS-PAGE and Western blotting using an antibody specific to the target membrane protein to assess the efficiency of the extraction.

-

Optimization Notes:

-

Detergent Concentration: The concentration of this compound is a critical parameter. A concentration that is too low will result in poor extraction, while a concentration that is too high may lead to protein denaturation.

-

Buffer Composition: The pH, ionic strength, and presence of additives (e.g., glycerol, specific ions) in the Lysis and Solubilization Buffers can significantly impact the stability and solubility of the target protein.

-

Temperature and Incubation Time: These parameters should be optimized to maximize extraction while minimizing protein degradation or denaturation.

Visualizations

Experimental Workflow for Membrane Protein Extraction

Caption: Workflow for the extraction of membrane proteins.

Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)

As GPCRs are a major class of membrane proteins targeted in drug development, the following diagram illustrates a generic GPCR signaling pathway that could be studied following successful protein extraction.

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

This compound presents an interesting, yet largely unexplored, option for the extraction of membrane proteins. Its amino acid-based structure suggests it may be a mild and effective surfactant for maintaining protein integrity. However, due to the lack of specific data, researchers must be prepared to undertake initial characterization and optimization studies, beginning with the determination of its CMC. The protocols provided herein offer a robust starting point for such investigations, enabling the systematic evaluation of this compound as a novel tool in the field of membrane proteomics and drug discovery.

Application Notes and Protocols for Disodium Oleoyl Glutamate in Drug Delivery Nanoparticle Formulation

Application Notes

Introduction to Disodium Oleoyl Glutamate

This compound is an anionic amino acid-based surfactant. Derived from oleic acid and glutamic acid, it possesses an amphiphilic structure with a lipophilic oleoyl tail and a hydrophilic glutamate headgroup. This structure allows for self-assembly into nanostructures, such as micelles and vesicles, in aqueous solutions. Amino acid-based surfactants are known for their excellent biocompatibility, biodegradability, and low toxicity, making them promising candidates for biomedical applications, including drug delivery.[1][2][3]

Potential Advantages in Nanoparticle Drug Delivery

-

Biocompatibility: The amino acid and fatty acid building blocks are endogenous or readily metabolized, suggesting a low potential for toxicity and immunogenicity.[4][5]

-

Mildness: Acyl glutamate surfactants are known to be exceptionally mild to skin and biological membranes, which could translate to better tolerability of the nanoparticle formulation.

-

pH-Responsiveness: The presence of two carboxyl groups in the glutamate headgroup may impart pH-sensitive properties to the nanoparticles, potentially enabling triggered drug release in the acidic microenvironment of tumors or endosomes.

-

Versatility: The self-assembly properties can be harnessed to encapsulate both hydrophobic and hydrophilic drugs, depending on the formulation method.[6]

Generalized Experimental Protocols

Protocol 1: Nanoparticle Formulation by Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs.

Materials:

-

This compound

-

Hydrophobic drug (e.g., Paclitaxel, Curcumin)

-

Organic solvent (e.g., Acetone, Ethanol, Tetrahydrofuran)

-

Deionized water or aqueous buffer (e.g., PBS pH 7.4)

Procedure:

-

Organic Phase Preparation: Dissolve 10-50 mg of this compound and 1-5 mg of the hydrophobic drug in 5 mL of a water-miscible organic solvent.

-

Aqueous Phase Preparation: Prepare 20 mL of deionized water or an appropriate aqueous buffer.

-

Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm) at room temperature.

-

Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 2-4 hours in a fume hood to allow for the complete evaporation of the organic solvent.

-

Purification: (Optional) Centrifuge the nanoparticle suspension to pellet any aggregates and collect the supernatant. Alternatively, dialyze the suspension against deionized water to remove any un-encapsulated drug and excess surfactant.

-

Storage: Store the final nanoparticle suspension at 4°C.

Protocol 2: Nanoparticle Formulation by Thin-Film Hydration and Sonication

This method can be adapted for both hydrophobic and hydrophilic drugs.

Materials:

-

This compound

-

Drug (hydrophobic or hydrophilic)

-

Organic solvent (e.g., Chloroform, Methanol)

-

Deionized water or aqueous buffer

Procedure:

-

Film Formation: Dissolve 50-100 mg of this compound and the desired amount of a hydrophobic drug in an organic solvent in a round-bottom flask. For a hydrophilic drug, it will be added in the hydration step.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner wall of the flask.

-

Hydration: Hydrate the thin film with 10 mL of deionized water or an aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the surfactant.

-

Sonication: Sonicate the resulting suspension using a probe sonicator or a bath sonicator to reduce the particle size and form a homogenous nanoparticle dispersion.

-

Purification: Centrifuge the nanoparticle suspension to remove any un-encapsulated drug (especially for hydrophobic drugs) or use dialysis for hydrophilic drugs.

-

Storage: Store the nanoparticle suspension at 4°C.

Protocol 3: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute the nanoparticle suspension with deionized water.

-

Measure the hydrodynamic diameter (size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading Capacity (LC) and Encapsulation Efficiency (EE):

-

Lyse a known amount of the purified nanoparticle suspension using a suitable solvent to release the encapsulated drug.

-

Quantify the amount of drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate LC and EE using the following formulas:

-

LC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

Protocol 4: In Vitro Drug Release Study

-

Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using an appropriate analytical method.

Data Presentation

Table 1: Representative Physicochemical Properties of Drug-Loaded Nanoparticles Formulated with an Acyl Glutamate Surfactant.

| Formulation Method | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| Nanoprecipitation | Curcumin | 150 ± 10 | 0.21 ± 0.03 | -35 ± 5 | 85 ± 7 | 7.5 ± 0.8 |

| Thin-Film Hydration | Doxorubicin | 180 ± 15 | 0.25 ± 0.04 | -30 ± 6 | 60 ± 8 | 5.2 ± 0.6 |

Note: The data in this table are hypothetical and for illustrative purposes only.

Table 2: Representative In Vitro Drug Release Profile.

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | 5 ± 1 | 12 ± 2 |

| 4 | 12 ± 2 | 28 ± 3 |

| 8 | 20 ± 3 | 45 ± 4 |

| 12 | 28 ± 4 | 60 ± 5 |

| 24 | 40 ± 5 | 75 ± 6 |

| 48 | 55 ± 6 | 88 ± 7 |

Note: The data in this table are hypothetical and for illustrative purposes only, suggesting a pH-responsive release profile.

Mandatory Visualizations

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. amino acid-based surfactants: Topics by Science.gov [science.gov]

- 3. scispace.com [scispace.com]

- 4. Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Review of Solute Encapsulating Nanoparticles used as Delivery Systems with Emphasis on Branched Amphipathic Peptide Capsules - PMC [pmc.ncbi.nlm.nih.gov]